3-(4-Bromo-2-chloro-phenyl)cyclobutanone is an organic compound characterized by its unique cyclobutanone structure, which incorporates a 4-bromo-2-chlorophenyl substituent. This compound has the molecular formula and a molecular weight of approximately 273.56 g/mol. The presence of both bromine and chlorine atoms on the phenyl ring contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
These reactions expand the utility of 3-(4-bromo-2-chloro-phenyl)cyclobutanone in synthetic organic chemistry.
The synthesis of 3-(4-bromo-2-chloro-phenyl)cyclobutanone typically involves several steps:
Optimizations in reaction conditions can enhance yield and selectivity during synthesis.
3-(4-Bromo-2-chloro-phenyl)cyclobutanone has potential applications in various fields:
Several compounds share structural similarities with 3-(4-bromo-2-chloro-phenyl)cyclobutanone. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Bromo-2-fluorophenyl)cyclobutane | C11H10BrF | Contains fluorine instead of chlorine |
| 1-(4-Chloro-2-bromophenyl)cyclobutane | C11H10BrCl | Halogen positions are swapped |
| 1-(4-Bromo-2-methylphenyl)cyclobutane | C11H12Br | Contains a methyl group instead of halogens |
| 1-(4-Bromo-3-nitrophenyl)cyclobutane | C11H10BrN | Contains a nitro group that may affect reactivity |
3-(4-bromo-2-chloro-phenyl)cyclobutanone is unique due to its specific combination of bromine and chlorine substituents on the phenyl ring, influencing its reactivity profile and biological activity compared to similar compounds. The presence of both halogens may enhance its lipophilicity and alter its interaction with biological targets, making it a valuable subject for further research.